methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride
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Overview
Description
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring and amino groups, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride typically involves the Claisen–Schmidt condensation reaction. This reaction is carried out by condensing 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . The product is then purified through recrystallization from hot methanol to achieve good yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as pulmonary aspergillosis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Methyl(2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoatedihydrochloride is unique due to its specific stereochemistry and the presence of both amino and imidazole functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H14Cl2N4O2 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C7H12N4O2.2ClH/c1-13-6(12)5(8)2-4-3-10-7(9)11-4;;/h3,5H,2,8H2,1H3,(H3,9,10,11);2*1H/t5-;;/m1../s1 |
InChI Key |
WAQAKIPJUVXWJM-ZJIMSODOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=C(N1)N)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(CC1=CN=C(N1)N)N.Cl.Cl |
Origin of Product |
United States |
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